Cas no 152218-23-0 (Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI))

Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) structure
152218-23-0 structure
Product Name:Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)
CAS-nummer:152218-23-0
MF:C14H17N5NaO6PS
MW:437.343212842941
CID:99317
PubChem ID:44755105
Update Time:2025-05-20

Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)
    • 2'- O- MONOBUTYRYLADENOSINE- 3', 5'- CYCLIC MONOPHOSPHOROTHIOATE, RP- ISOMER ( RP-2'-O-MB-CAMPS )
    • Rp-2′-O-Monobutyryladenosine 3′,5′-cyclic monophosphorothioate
    • [(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
    • Rp-2'-O-MB-cAMPS
    • RP-MB-CAMPS, NA
    • sodiumsalt(sp-mb-camps)
    • sodiumsalt(rp-mb-camps)
    • RP-2'-O-MB-CAMPS SODIUM SALT
    • SP-2'-O-MB-CAMPS SODIUM SALT
    • rp-2'-o-monobutyryladenosine 3',5'-cyclic monophosphorothioate
    • 2’-o-monobutyryladenosine-3’,5’-cyclicmonophosphorothioate,sp-isomer
    • Rp-2′-O-Monobutyryladenosine 3′,5′-cyclic monophosphorothioate >97% (HPLC), solid
    • 2'-O-MONOBUTYRYLADENOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, SP-ISOMER SODIUM SALT
    • 2'-O-MONOBUTYRYLADENOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
    • 2/'-O-MONOBUTYRYLADENOSINE-3/',5/'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
    • 2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate,rp-isomer sodium salt
    • sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
    • Adenosine 3?,5?-cyclic Monophosphorothioate, 2?-O-Monobutyryl-, Rp-Isomer, Sodium Salt
    • J-008903
    • 152218-23-0
    • Inchi: 1S/C14H18N5O6PS.Na/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-,26?;/m1./s1
    • InChI-sleutel: FZOXLIBSZNOQJC-LLBCGFEYSA-M
    • LACHT: S=P1([O-])OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O2)OC(CCC)=O)O1.[Na+]

Berekende eigenschappen

  • Exacte massa: 437.05300
  • Monoisotopische massa: 437.05348573g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 5
  • Complexiteit: 637
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 179Ų

Experimentele eigenschappen

  • PSA: 188.57000
  • LogboekP: 2.32000

Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Beveiligingsinformatie

  • Veiligheidsinstructies: S22; S24/25
  • Veiligheidstermijn:S22-24/25

Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Prijsmeer >>

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¥4889.00 2023-09-05
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